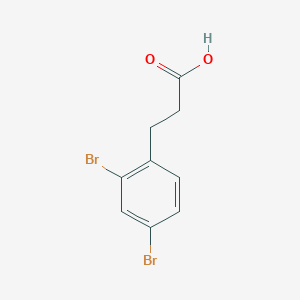
3-(2,4-Dibromophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dibromophenyl)propanoic acid is a chemical compound used in scientific research. It is also known as α,β-Dibromohydrocinnamic acid .
Molecular Structure Analysis
The molecular formula of 3-(2,4-Dibromophenyl)propanoic acid is C9H8Br2O2 . The IUPAC name is 3-(2,4-dibromophenyl)propanoic acid . The InChI code is 1S/C9H8Br2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) .Physical And Chemical Properties Analysis
3-(2,4-Dibromophenyl)propanoic acid is a powder with a molecular weight of 307.97 g/mol . The storage temperature is room temperature .Applications De Recherche Scientifique
Green Chemistry and Materials Science
- Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to the structural family of 3-(2,4-Dibromophenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing promise for applications in materials science without requiring solvents or purification for the synthesis of benzoxazine monomers. This approach paves the way for sustainable alternatives to phenol in providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Biochemistry and Microbiology
- Asymmetric Synthesis Using Yeast Reductase : The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases (e.g., from Saccharomyces cerevisiae) demonstrates the utility of related compounds in the synthesis of pharmaceuticals, showcasing the high enantioselectivity and activity of yeast reductases in generating chiral alcohols, essential for antidepressant drug synthesis (Choi et al., 2010).
Environmental Sciences and Chemical Engineering
- Propionic Acid Recovery : Studies on the recovery of propionic acid, a carboxylic acid with wide applications, from aqueous phases by reactive extraction demonstrate the importance of such compounds in industrial processes. The use of specific extractants and the evaluation of distribution coefficients and equilibrium constants provide insights into optimizing recovery processes for carboxylic acids from fermentation broths, highlighting the significance in chemical and pharmaceutical industries (Keshav et al., 2009).
Synthetic Chemistry
- Heterocyclic Compound Synthesis : Research on using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, illustrates the versatility of propionic acid derivatives in creating biologically active molecules, which could have applications in drug development and materials science (Soliman et al., 2010).
Safety and Hazards
3-(2,4-Dibromophenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Mode of Action
It is known that propanoic acid derivatives can act as antimicrobial agents .
Biochemical Pathways
As a derivative of propanoic acid, it may participate in the metabolic pathway that carboxylic acids undergo within the human body .
Propriétés
IUPAC Name |
3-(2,4-dibromophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPWVMZLRYKFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dibromophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

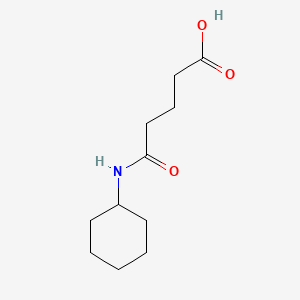

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
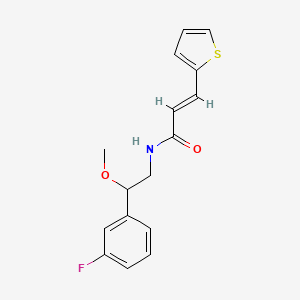
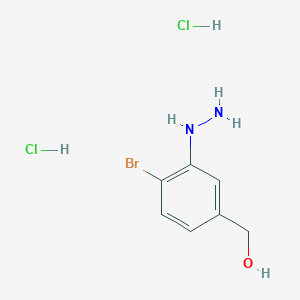
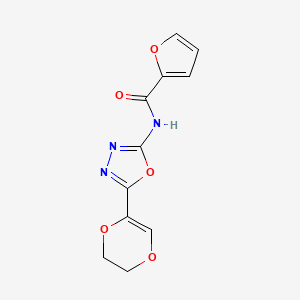
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)